Desmethylnafoxidine aziridine

Descripción

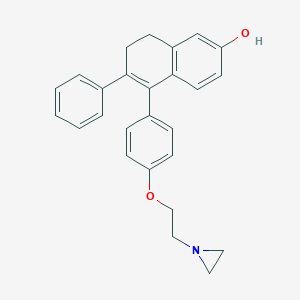

Desmethylnafoxidine aziridine is a potent electrophilic affinity label designed for covalent modification of estrogen receptors (ERs). Its structure incorporates an aziridine moiety, a three-membered ring containing two carbons and one nitrogen atom, which enables irreversible binding to the ER through nucleophilic attack by receptor residues . This compound is radiolabeled ([³H]this compound) to track receptor dynamics and study DNA-binding conformations under varying conditions .

Key properties include:

- High Binding Affinity: Scatchard analysis reveals a dissociation constant ($K_d$) of 0.34 nM, indicating strong ER interaction .

- Stability: The aziridine-labeled ER dimer remains stable in 3 M urea and 0.4 M KCl, retaining its DNA-binding capacity without structural heterogeneity (Stokes radius: 7.3–7.5 nm; sedimentation coefficient: 4.2–4.3 S) .

- Hormone-Dependent Conversion: Urea-induced transformation to DNA-binding conformers is ligand-dependent and partially reversible, enabling controlled studies of receptor activation .

This compound is pivotal for probing ER dimerization, DNA interactions, and ligand-induced conformational changes, offering insights into antiestrogen therapies .

Propiedades

Número CAS |

111660-18-5 |

|---|---|

Fórmula molecular |

C26H25NO2 |

Peso molecular |

383.5 g/mol |

Nombre IUPAC |

5-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-6-phenyl-7,8-dihydronaphthalen-2-ol |

InChI |

InChI=1S/C26H25NO2/c28-22-9-13-25-21(18-22)8-12-24(19-4-2-1-3-5-19)26(25)20-6-10-23(11-7-20)29-17-16-27-14-15-27/h1-7,9-11,13,18,28H,8,12,14-17H2 |

Clave InChI |

ADRHIFFFTRPALJ-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |

SMILES canónico |

C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |

Otros números CAS |

111660-18-5 |

Sinónimos |

desmethylnafoxidine aziridine Naf-Az |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Desmethylnafoxidine aziridine is primarily recognized for its potential therapeutic applications. The aziridine structure is known for its biological activity, particularly in anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aziridine derivatives, including this compound. Research indicates that certain aziridine compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study published in MDPI demonstrated that specific aziridine derivatives showed notable cell viability inhibition in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. These compounds disrupted cell membranes and induced reactive oxygen species (ROS), leading to cell cycle arrest .

- Mechanism : The mechanism of action appears to involve the induction of oxidative stress, which is a promising pathway for developing new anticancer therapies.

Antimicrobial Properties

Aziridines, including this compound, have also been investigated for their antibacterial properties.

- Findings : Research indicates that certain aziridine derivatives demonstrate activity against strains of Staphylococcus aureus and Escherichia coli. The most effective derivatives showed a high degree of toxicity against these bacterial strains, suggesting their potential as antibacterial agents .

Synthetic Applications

The unique three-membered ring structure of aziridines allows for versatile synthetic applications in organic chemistry.

Asymmetric Synthesis

Recent advancements in asymmetric synthesis using aziridines have opened new pathways for creating complex molecules.

- Innovative Methods : A study from Japan detailed a novel catalytic method to synthesize aziridines with high yields and enantioselectivity using cinchona alkaloid-derived catalysts. This method allows for the efficient production of aziridine-oxazolone compounds, which can be further transformed into various biologically active molecules .

Ring Expansion Reactions

Aziridines are also utilized in ring expansion reactions to synthesize larger heterocycles.

- Example : Recent reviews have discussed how aziridines can be expanded to form four- to seven-membered heterocycles, which are valuable in drug discovery and development . This application is particularly relevant for creating new scaffolds for pharmaceutical compounds.

Future Perspectives

The ongoing research into this compound suggests promising avenues for future applications:

- Drug Development : Given its biological activity, this compound could serve as a lead compound for developing new anticancer and antibacterial drugs.

- Synthetic Innovation : Continued exploration of its synthetic routes may lead to more efficient methods for producing complex organic molecules, enhancing its utility in medicinal chemistry.

Comparación Con Compuestos Similares

Tamoxifen

- Mechanism: Non-covalent, competitive ER antagonist used clinically for breast cancer.

- Structural Features : Triphenylethylene core lacking aziridine, limiting irreversible binding .

Lasofoxifene Derivatives

- Mechanism : Stereo-specific derivatives modulate ERα activity. Structural optimization enhances selectivity, but covalent binding is absent .

- Comparison : Desmethylnafoxidine aziridine’s aziridine group provides irreversible labeling, critical for isolating receptor-DNA complexes, whereas lasofoxifene derivatives focus on steric modulation for therapeutic effects .

Aziridine-Containing Compounds: Structural and Functional Differences

(S)-Isopropylaziridine Derivatives

Oxazoline vs. Aziridine in Madurastatin C1

- Structural Impact : Oxazoline (in madurastatin C1) and aziridine (in synthetic analogs) show distinct NMR profiles, highlighting aziridine’s electrophilic reactivity compared to oxazoline’s stability .

Estrogen-Receptor Complexes

- Surface Charge : Estrogen-bound ER complexes exhibit different surface charges under urea treatment compared to aziridine-labeled ERs, suggesting ligand-specific electrostatic modulation .

- Stability : Native ER complexes dissociate under urea/salt conditions, whereas aziridine-labeled dimers remain intact, enabling purification and structural studies .

Comparative Data Table

Research Implications

This compound’s unique covalent binding and stability under denaturing conditions distinguish it from both therapeutic antiestrogens and structurally related aziridine derivatives. Its irreversibility enables precise tracking of ER-DNA interactions, addressing limitations of transient binders like tamoxifen. Meanwhile, aziridine’s electrophilic properties in other compounds (e.g., antimicrobials) underscore its versatility in drug design, albeit for divergent targets .

Q & A

Q. What established synthetic routes are used for Desmethylnafoxidine aziridine, and how is purity validated?

this compound is synthesized via electrophilic affinity labeling, leveraging its aziridine moiety for covalent binding to estrogen receptors. Key steps include nucleophilic ring-opening reactions and purification via column chromatography. Analytical validation employs NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%). Researchers must document synthesis conditions (solvent, temperature, catalyst) and batch-specific details (e.g., Sigma-Aldridge lot numbers) to ensure reproducibility .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies aziridine-specific vibrational modes (e.g., –NH stretching at ~3300 cm⁻¹ and ring deformation bands at 900–1200 cm⁻¹). X-ray crystallography resolves its three-dimensional conformation, while ¹H NMR detects characteristic proton environments (e.g., ethylene protons at δ 2.5–3.5 ppm). Ab initio calculations validate experimental spectral assignments .

Q. What safety protocols are critical when handling this compound?

Due to its electrophilic reactivity and carcinogenic potential (IARC Group 2B), researchers must use fume hoods, nitrile gloves, and sealed containers. Spills require neutralization with dilute acetic acid. Safety data sheets (SDS) mandate emergency eyewash stations and documented toxicity profiles .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve this compound synthesis yield?

A factorial design approach evaluates variables like CO₂ pressure (1.2 MPa optimal), aziridine concentration (1.5 mol/L in THF), and temperature (125°C). Yield is maximized by balancing volumetric expansion (to avoid dilution) and catalytic efficiency, monitored via real-time FTIR for carboxyl-aziridine crosslinking .

Q. How are contradictions in vibrational assignments resolved for aziridine derivatives?

Discrepancies in nu1–nu17 vibrational modes (e.g., A-type vs. B-type bands) are addressed using high-resolution FTIR coupled with ab initio harmonic force field calculations. Rotational-vibrational coupling constants derived from Watson Hamiltonian models reconcile experimental and computational data .

Q. What experimental strategies determine this compound’s selectivity for estrogen receptor subtypes?

Competitive radioligand binding assays (using ³H-estradiol) quantify displacement efficiency (IC₅₀ values). Structural insights are obtained via X-ray crystallography of receptor-ligand complexes, highlighting hydrogen bonding with Glu353/Arg394 and hydrophobic interactions with Leu387 .

Q. How is electrophilic affinity labeling efficiency measured in receptor studies?

Kinetic assays under pseudo-first-order conditions track covalent adduct formation using SDS-PAGE or mass spectrometry. Labeling efficiency (%) is calculated as [(bound ligand)/(total ligand)] × 100, with controls for non-specific binding (e.g., excess cold estradiol) .

Q. What documentation standards ensure reproducibility in studies using this compound?

Per ICMJE guidelines, researchers must report chemical suppliers (e.g., Sigma-Aldridge), purity grades (>97%), storage conditions (−20°C in argon), and batch-specific QC data. Methodological transparency includes detailed reaction stoichiometry (e.g., TPPH2/TBACl/aziridine = 1:5:100) and failure analyses (e.g., aziridine ring hydrolysis at pH > 8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.